Product packaging for Erbium(III) chloride(Cat. No.:CAS No. 10138-41-7)

Erbium(III) chloride

Cat. No.: B239109
CAS No.: 10138-41-7
M. Wt: 273.61 g/mol
InChI Key: HDGGAKOVUDZYES-UHFFFAOYSA-K
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Description

Significance in Rare Earth Element Chemistry Research

Erbium, a rare earth element, is defined by its electron configuration, which dictates its chemical behavior and unique properties. Erbium(III) chloride (ErCl₃) is a key compound for understanding and manipulating lanthanide chemistry. It functions as a precursor for the synthesis of other erbium-containing compounds and coordination complexes, enabling researchers to explore the intricate coordination geometries and electronic structures characteristic of lanthanides wikipedia.orgrsc.orgmsesupplies.comresearchgate.netmdpi.com.

The preparation of metallic erbium often involves the reduction of this compound wikipedia.orgmsesupplies.com. Furthermore, this compound is utilized in the creation of novel edge-bridged octahedral M₆ cluster compounds, which are instrumental in studying electron behavior and material stability chemicalbook.comscbt.com. Its role in green chemistry is also notable, with erbium(III) salts, including the chloride, being recognized for their stability, low toxicity, and effectiveness as Lewis acids, often outperforming other lanthanide counterparts in various reactions, particularly in aqueous or humid conditions mdpi.compsu.edu. The coordination chemistry of erbium chloride, encompassing its interactions with various ligands and solvents, is an active area of research aimed at tailoring its properties for specific applications rsc.orgmsesupplies.comresearchgate.netmdpi.comacs.org.

Foundational Role in Emerging Material Science and Catalysis Research

This compound is foundational to numerous advancements in material science and catalysis, owing to the distinct optical and catalytic properties of the erbium ion.

In material science , this compound serves as a critical dopant for optical applications. Its capacity to emit light in the infrared spectrum, particularly around 1.5 μm, makes it essential for fiber optic technology, telecommunications, and solid-state lasers chemicalbook.comchemimpex.comhep.com.cnmdpi.com. Erbium-doped optical fibers and amplifiers, utilizing this compound as a precursor or dopant, enhance signal strength over long distances, a critical factor in modern data transmission chemicalbook.comchemimpex.com. Beyond telecommunications, it is employed in the production of specialty glasses and ceramics, imparting desirable optical qualities and thermal stability chemimpex.com. Researchers are also investigating its use in nanotechnology, incorporating it into erbium-doped nanoparticles for potential applications in drug delivery and photothermal therapy chemimpex.com. Additionally, it functions as a chemical vapor deposition (CVD) precursor for fabricating erbium oxide thin films with high dielectric constants sigmaaldrich.com, and its role in synthesizing erbium-containing thin films for electronic and optical devices is an active area of research sbpmat.org.braip.org. The compound Erbium chloride silicate (B1173343) (ECS) in nanowire form has demonstrated exceptional optical properties, including high gain, positioning it as a candidate for integrated photonic applications and compact lasers hep.com.cnasu.edu.

In catalysis , this compound acts as a potent Lewis acid catalyst, especially in organic synthesis msesupplies.commdpi.compsu.edu. It is highly effective in catalyzing the acylation of alcohols and phenols with various acid anhydrides, exhibiting broad substrate scope and recyclability without significant loss of activity psu.eduresearchgate.net. This catalytic efficiency, coupled with its relatively low toxicity and cost-effectiveness compared to other lanthanides, establishes it as a valuable tool in green chemistry initiatives mdpi.com. Specific applications include its use in Friedel–Crafts-type reactions and Luche reductions wikipedia.orgmsesupplies.com. Research indicates that this compound hexahydrate can efficiently catalyze the synthesis of complex organic molecules, such as 4,5-diaminocyclopent-2-enones, under mild conditions mdpi.comsigmaaldrich.com. Its activity in aqueous or wet solvent systems further enhances its appeal for developing environmentally friendly chemical processes mdpi.com.

Physical and Chemical Properties of this compound

This compound exists in anhydrous and hydrated forms, each possessing distinct properties that influence its applications. The anhydrous form is typically a violet solid, while the hexahydrate is a pink crystalline powder. Both are hygroscopic, indicating their affinity for moisture.

PropertyThis compound (Anhydrous, ErCl₃)This compound Hexahydrate (ErCl₃·6H₂O)
Chemical Formula ErCl₃ErCl₃·6H₂O
Molecular Weight 273.62 g/mol 381.71 g/mol
Appearance Violet solid/powderPink crystalline powder/solid
Melting Point 774 °C (lit.) chemicalbook.comsigmaaldrich.com, 776 °C wikipedia.orgDecomposes (hexahydrate) wikipedia.org
Boiling Point 1500 °C chemicalbook.comNot specified
Density 4.1 g/cm³ wikipedia.orgfishersci.comNot specified
Solubility Soluble in water, strong mineral acids; Slightly soluble in MeOH and THF chemicalbook.comSoluble in water sigmaaldrich.comontosight.ai
Crystal Structure Monoclinic (AlCl₃ type) wikipedia.orgchemicalbook.comMonoclinic wikipedia.org
Hygroscopic Nature Yes wikipedia.orgchemicalbook.comfishersci.comYes wikipedia.org
CAS Number 10138-41-7 wikipedia.orgchemicalbook.comscbt.comsigmaaldrich.com10025-75-9 msesupplies.comchemimpex.comsigmaaldrich.com

Compound List:

this compound (ErCl₃)

this compound hexahydrate (ErCl₃·6H₂O)

Erbium chloride silicate (ECS)

Erbium oxide (Er₂O₃)

Erbium metal

Erbium-doped optical fibers

Erbium-doped nanoparticles

Erbium oxide thin films

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Er B239109 Erbium(III) chloride CAS No. 10138-41-7

Properties

CAS No.

10138-41-7

Molecular Formula

Cl3Er

Molecular Weight

273.61 g/mol

IUPAC Name

erbium(3+);trichloride

InChI

InChI=1S/3ClH.Er/h3*1H;/q;;;+3/p-3

InChI Key

HDGGAKOVUDZYES-UHFFFAOYSA-K

SMILES

Cl[Er](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Er+3]

Other CAS No.

10138-41-7

Pictograms

Irritant

Origin of Product

United States

Synthesis and Fabrication Methodologies of Erbium Iii Chloride and Its Derivatives

Crystal Growth Techniques for Erbium(III) Chloride and Doped Systems

Growth of this compound and Erbium(III)-Doped Yttrium(III) Chloride Crystals

The synthesis of this compound crystals can be achieved through melt growth techniques. Anhydrous this compound can be prepared and then sealed within a quartz tube under a low-pressure helium atmosphere. This sealed sample is then subjected to a controlled process where it is slowly lowered through a furnace exhibiting a significant temperature gradient. This method facilitates the formation of crystalline structures from the molten state govinfo.gov.

Research into Erbium(III)-doped Yttrium(III) chloride crystals specifically is less prevalent in the reviewed literature. Instead, significant research efforts have been directed towards the growth of Erbium(III) ions within Yttrium-based silicate (B1173343) and oxide matrices, such as Erbium-doped Yttrium oxide (Y₂O₃:Er) acs.orgresearchgate.net and Erbium-doped Yttrium orthosilicate (B98303) (Y₂SiO₅:Er) otago.ac.nz. These studies highlight various deposition and synthesis methods, including chemical vapor deposition (CVD) and precipitation methods, to achieve controlled doping and crystalline growth for optical applications. However, direct methodologies for growing Erbium(III)-doped Yttrium(III) chloride crystals have not been extensively detailed in the provided sources.

Controlled Growth of Single-Crystalline Erbium Chloride Silicates

Significant advancements have been made in the controlled growth of single-crystalline Erbium Chloride Silicates (ECS), notably in nanowire and microplate forms, for applications requiring high optical gain and silicon compatibility. These materials, often represented by the formula Er₃Cl(SiO₄)₂ researchgate.netoptica.org, or in mixed compositions such as Erbium Yttrium Chloride Silicates (EYCS) with the general formula (ErₓY₁₋ₓ)₃(SiO₄)₂Cl aip.org, have demonstrated superior properties compared to traditional Erbium-doped materials.

Synthesis Methodologies: The primary fabrication technique employed for these materials is Chemical Vapor Deposition (CVD), often utilizing an Au-catalyzed Vapor-Liquid-Solid (VLS) growth mechanism optica.orgaip.org. A single-source CVD approach has also been utilized nih.gov.

Growth Conditions and Control: The growth process typically involves precursor materials such as anhydrous this compound (ErCl₃) micro beads and silicon powder optica.org. Key parameters for successful synthesis include:

Furnace Temperature: The center of the furnace is often heated to approximately 1080 °C optica.orghep.com.cn.

Substrate Temperature: The growth substrate is maintained at around 600 °C optica.orghep.com.cn.

Precursor Temperature: The ErCl₃ source is typically kept at approximately 650 °C optica.orghep.com.cn.

Growth Time: A duration of 180 minutes is commonly used optica.orghep.com.cn.

Pressure: The internal pressure of the quartz tube is regulated to around 400 mT optica.orghep.com.cn.

Carrier Gas: A mixture of Argon and Hydrogen (Ar-H₂ 5%) is used as the carrier gas optica.orghep.com.cn.

Control over Erbium concentration is a critical aspect of fabricating these materials for optimized performance. In EYCS, the Erbium density can be precisely controlled by varying the Erbium mole fraction (x) in the precursor materials aip.org. This allows for a trade-off between high Erbium density and the suppression of unwanted upconversion effects. For instance, an optimized Er composition (x = 0.3) in EYCS results in an Erbium density of 5 × 10²¹ cm⁻³ aip.org. Other studies report Erbium concentrations in ECS up to 1.6 × 10²² cm⁻³ researchgate.netlaserfocusworld.com and in EYCS microplates reaching 5 × 10²¹ cm⁻³ optica.org.

Key Research Findings: The controlled growth methodologies have yielded single-crystalline nanostructures with remarkable properties:

High Erbium Concentration: ECS materials exhibit Erbium densities significantly higher than conventional doped materials, enabling enhanced optical activity researchgate.netlaserfocusworld.com.

Long Fluorescence Lifetime: Nanostructures of ECS have demonstrated fluorescence lifetimes extending up to 7.4 ms (B15284909) nih.gov, with other reports indicating lifetimes around 2.3 ms optica.org and 1 ms hep.com.cn. This is crucial for reducing pump density thresholds in active devices.

High Crystallinity and Narrow Linewidths: The growth processes result in high-quality single crystals, evidenced by narrow Photoluminescence (PL) emission linewidths, indicative of crystalline perfection optica.orghep.com.cn.

Potential for High Optical Gain: The combination of high Erbium density and excellent crystalline quality makes these materials promising for achieving high optical gains, potentially exceeding 100 dB/cm optica.orgaip.org.

Silicon Compatibility: These Erbium chloride silicates are compatible with silicon-based platforms, opening avenues for integrated photonics and on-chip light sources researchgate.netoptica.orglaserfocusworld.com.

The synthesis of these materials can result in various morphologies, including solid nanowires and core-shell nanowires optica.org, or microplates optica.org, depending on the specific CVD parameters and precursor arrangements.

Data Tables:

Table 1: Synthesis Parameters for Erbium Chloride Silicates (ECS/EYCS)

ParameterValueReference(s)
MethodAu-assisted CVD (VLS) optica.orgaip.org
Furnace Temperature1080 °C optica.orghep.com.cn
Substrate Temp.~600 °C optica.orghep.com.cn
ErCl₃ Source Temp.~650 °C optica.orghep.com.cn
Pressure400 mT optica.orghep.com.cn
Growth Time180 min optica.orghep.com.cn
Carrier GasAr-H₂ 5% mixed gas optica.orghep.com.cn

Advanced Structural Elucidation and Spectroscopic Investigations of Erbium Iii Chloride Systems

Crystallographic Analysis of Anhydrous Erbium(III) Chloride

The structural characterization of anhydrous this compound reveals a well-defined crystalline arrangement that is representative of many trivalent metal chlorides.

Monoclinic Crystal Structures (e.g., AlCl₃ Type)

Anhydrous this compound crystallizes in a monoclinic system, adopting a structure analogous to that of aluminum chloride (AlCl₃) chemicalbook.comwikipedia.orgchemicalbook.com. This structure is characterized by the space group C2/m chemicalbook.comwikipedia.org. The lattice parameters for this monoclinic unit cell have been determined, providing a quantitative description of the crystal packing.

Table 3.1.1: Crystallographic Data for Anhydrous this compound

Crystal System Space Group Point Group Lattice Constant 'a' (nm) Lattice Constant 'b' (nm) Lattice Constant 'c' (nm) Angle 'β' (°) Volume (nm³)
Monoclinic C2/m C2/m 0.68 1.179 0.639 110.7 0.479

These parameters define the dimensions and angles of the unit cell, which are fundamental to understanding the compound's bulk properties and its interactions at the atomic level. The AlCl₃ type structure implies a layered arrangement where erbium ions are coordinated by chloride ions.

Crystallographic Analysis of this compound Hexahydrate

The hydrated form of this compound, ErCl₃·6H₂O, exhibits a different crystalline structure compared to its anhydrous counterpart, reflecting the significant role of water molecules in its coordination sphere.

Monoclinic Crystal Structures and Point Group Determination

This compound hexahydrate also crystallizes in the monoclinic crystal system. However, it belongs to a different space group and point group compared to the anhydrous form, specifically P2/n (or P2/c) with the point group C⁴₂h wikipedia.orgvulcanchem.comwikiwand.com. This difference in symmetry arises from the incorporation of water molecules into the crystal lattice and their influence on the arrangement of ions.

Table 3.2.1: Crystallographic Data for this compound Hexahydrate

Crystal System Space Group Point Group
Monoclinic P2/n (P2/c) C⁴₂h

Octa-Coordination and [Er(H₂O)₆Cl₂]⁺ Ion Formation

In the crystal structure of this compound hexahydrate, the erbium(III) ion is octa-coordinated wikipedia.orgvulcanchem.comwikiwand.com. This coordination environment is achieved through the formation of discrete complex cations, specifically [Er(H₂O)₆Cl₂]⁺. In these ions, the central Er³⁺ ion is surrounded by six water molecules and two chloride ions. The remaining chloride ions exist as separate counterions within the crystal lattice, balancing the charge of the complex cations wikipedia.orgvulcanchem.com. This arrangement highlights the strong interaction between the erbium ion and water molecules, a common feature in hydrated lanthanide salts.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are invaluable for characterizing the molecular structure and bonding within this compound and its hydrates.

Infrared Spectroscopy Applications (FTIR, ATR-IR)

In the case of this compound hexahydrate, FTIR spectra are dominated by the characteristic stretching and bending vibrations of coordinated water molecules. The broad O-H stretching band typically appears in the region of 3000-3600 cm⁻¹ mdpi.comacs.org. The presence of coordinated water molecules can be confirmed by observing specific bending modes of water, often around 1600-1650 cm⁻¹ acs.org. The successful dehydration of hydrated salts can be evidenced by the disappearance of these water-related bands mdpi.com.

While direct identification of specific Er-Cl vibrational modes can be complex due to overlapping signals from water and potential lattice vibrations, FTIR is crucial for confirming the presence of the hydrated species and monitoring changes during chemical reactions or dehydration processes researchgate.netacs.org. For instance, studies involving ligand exchange in erbium chloride complexes have utilized FTIR to observe the replacement of chloride ligands by other functional groups, indicated by changes in the spectral profile researchgate.net. ATR-FTIR, in particular, offers advantages for analyzing solid samples with minimal preparation, making it a versatile tool for the characterization of crystalline this compound and its hydrates nih.govmt.comlibretexts.org.


Raman Spectroscopy Applications

Raman spectroscopy is a powerful vibrational spectroscopy technique that provides insights into the molecular structure and bonding of chemical compounds. For this compound systems, Raman spectroscopy can be employed to identify different species and understand their structural arrangements, particularly in aqueous solutions. A novel method utilizing the water vibrational mode coupled with multivariate curve resolution (MCR) analysis has been developed to quantify the speciation of Erbium(III) ions and their chloride complexes in aqueous fluids. This technique allows for the deconvolution of the water band, attributing perturbations to the presence of chloride ions, Erbium(III) aqua ions, and this compound species. Research indicates that while Erbium(III) aqua ions dominate in acidic solutions at room temperature, chloride complexes can form up to approximately 20 mol% at high this compound concentrations. This method is crucial for improving the molecular-level understanding of Erbium(III) aqueous species stability and their role in geological processes osti.gov. Raman spectroscopy has also been used to verify the morphology and structural properties of Er³⁺-doped TiO₂ composites scielo.org.mx and to characterize the structure of Erbium(III) β-diketonate complexes rsc.org.

Electronic Absorption Spectroscopy of Erbium(III) Ions

Electronic absorption spectroscopy probes the electronic transitions within Erbium(III) ions, which are characteristic of their 4f electron configurations. These spectra are highly sensitive to the local environment and coordination sphere of the Er³⁺ ion, providing detailed information about its speciation and interactions.

Spectroscopic Analysis in Molten Alkali Chloride Systems

The behavior of Erbium(III) ions in molten alkali chloride systems has been investigated using electronic absorption spectroscopy. Studies have recorded the absorption spectra of Er(III) ions in various alkali chloride melts, including individual chlorides (LiCl, NaCl, KCl, CsCl) and their mixtures, at temperatures ranging from 350 to 850 °C aip.orgresearchgate.net. These investigations reveal how temperature and the nature of the alkali cations influence the spectral features and Erbium(III) speciation. The absorption spectra of this compound in molten LiCl-KCl eutectic at 723 K have been analyzed to determine molar absorptivities and develop multivariate regression models for quantitative analysis osti.gov. Such studies are vital for understanding lanthanide behavior in high-temperature environments relevant to nuclear fuel pyroprocessing researchgate.net.

Hypersensitivity Studies in Aqueous and Non-Aqueous Solutions of Erbium(III) Complexes

Certain electronic transitions in Erbium(III) ions, known as hypersensitive transitions, exhibit a pronounced sensitivity to the ligand field and coordination environment. These transitions are particularly useful for studying complexation and speciation. For Erbium(III) in aqueous solutions, hypersensitive transitions in the absorption spectra have been observed and studied, providing insights into the formation of Erbium(III) complexes acs.orgjetir.orgsjsu.eduacs.org. For instance, specific transitions, such as ⁴I₁₅/₂ → ⁴G₁₁/₂ (around 380 nm) and ⁴I₁₅/₂ → ²H₁₁/₂ (around 520 nm), show a decrease in oscillator strength with increasing hydrogen bond donor (HBD) in deep eutectic solvents, indicating changes in coordination acs.org. In non-aqueous solutions, studies on Erbium(III) complexes have also explored hypersensitivity, correlating spectral changes with coordination environments and ligand interactions acs.orgacs.orgtandfonline.commdpi.com.

Spectrophotometric Speciation in Elevated Temperature Chloride Solutions

The speciation of Erbium(III) in chloride solutions at elevated temperatures (100-250 °C) has been quantitatively studied using spectrophotometry researchgate.netgeologyscience.ru. These studies reveal a significant shift in speciation with increasing temperature, where chloride complexes of Erbium(III) become dominant over the hydrated ion. Formation constants for this compound complexes, such as Er³⁺ + Cl⁻ ⇌ ErCl²⁺ (β₁) and Er³⁺ + 2Cl⁻ ⇌ ErCl₂⁺ (β₂), have been determined.

Table 1: Formation Constants of this compound Complexes at Elevated Temperatures

Temperature (°C) log β₁ (ErCl²⁺) ± SE log β₂ (ErCl₂⁺) ± SE
100 0.88 ± 0.11 Not determined
150 1.59 ± 0.12 Not determined
200 2.34 ± 0.11 2.95 ± 0.34
250 3.09 ± 0.14 4.12 ± 0.12

*SE: Standard Error. Data sourced from Migdisov and Williams-Jones (2006) researchgate.netgeologyscience.ru.

These formation constants indicate an increasing stability of this compound complexes with rising temperature researchgate.netgeologyscience.ru. The Beer-Lambert law (A = ε l M) was applied to relate absorbance (A) to molar absorptivity (ε), pathlength (l), and molar concentration (M) geologyscience.ru.

Luminescence and Photoluminescence Spectroscopy

Luminescence and photoluminescence spectroscopy are crucial for understanding the light-emitting properties of Erbium(III) ions, particularly their potential applications in photonics and optoelectronics.

Infrared-to-Visible Upconversion Luminescence of Erbium(III) Complexes

Erbium(III) ions are well-known for their ability to exhibit infrared-to-visible upconversion luminescence (UCL), a process where multiple low-energy infrared photons are converted into a single higher-energy visible photon. This phenomenon is highly desirable for applications in display systems, photovoltaics, and bio-imaging. Research has focused on preparing Erbium(III) complexes that efficiently facilitate UCL. For instance, Erbium(III) complexes prepared via chloride ligand replacement by tetrafluoroborate (B81430) in N,N-dimethylformamide (DMF) have demonstrated optimized upconversion properties. Maximum emission intensity, a lower red-to-green emission ratio, and narrower emission lines were achieved with specific molar ratios of Er³⁺:BF₄⁻ = 1:7 and H₂O:DMF = 0.23 researchgate.netnii.ac.jpoptica.orgoptica.org. The upconversion mechanism in these complexes is primarily attributed to Excited State Absorption (ESA) optica.org. Studies have also explored the role of ligand coordination and excitation power in influencing the upconversion efficiency and spectral characteristics of Erbium(III) complexes sjsu.eduoptica.orgrsc.org.

Compound List:

  • This compound (ErCl₃)
  • This compound hexahydrate (ErCl₃·6H₂O)
  • Erbium(III) ions (Er³⁺)
  • Alkali chlorides (LiCl, NaCl, KCl, CsCl)
  • Tetrafluoroborate (BF₄⁻)
  • N,N-dimethylformamide (DMF)
  • Urea
  • Choline chloride
  • Ethylene glycol
  • Lactic acid
  • Titanium dioxide (TiO₂)
  • 8-quinolinate
  • Pyridine-2,6-dicarboxylate
  • 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione (Hntfa)
  • Tetraphenylphosphine oxide (tppo)
  • Ammonium tetrafluoroborate
  • Sodium tetrafluoroborate
  • Europium(III) complexes
  • Neodymium(III) complexes
  • Holmium(III) complexes
  • Downshifted Luminescence Studies of Erbium(III) Systems

    Downshifted luminescence (DSL) refers to the process where a material absorbs higher-energy photons and re-emits lower-energy photons. Erbium(III) ions are well-known for their ability to exhibit DSL, particularly in low-phonon energy environments. While specific studies focusing solely on this compound for DSL are less prevalent in the provided search results, the general principles apply to Er³⁺-doped materials. Lanthanide ions like Er³⁺ possess ladder-like electronic states and long radiative lifetimes, which are advantageous for luminescence conversion processes acs.org. Research on Er³⁺-doped chalcohalide glasses, for instance, has shown that these materials can act as effective light-emitting media in the near-infrared range, with DSL being a key phenomenon nih.gov. Studies involving Er³⁺ complexes, where chloride ligands might be involved or replaced, also explore luminescence properties, including downshifting researchgate.netoptica.org. The efficiency of DSL is often dependent on the host matrix and the presence of sensitizers that can efficiently transfer energy to the Er³⁺ ions acs.orgmdpi.comaip.org.

    Steady-State and Time-Resolved Photoluminescence of Erbium Chloride Silicates

    Erbium chloride silicates, or more broadly, erbium-doped silicates, have been investigated for their photoluminescent properties. Steady-state and time-resolved photoluminescence (PL) are critical techniques for characterizing these materials. Studies on erbium silicate (B1173343) materials synthesized on porous silicon frameworks have utilized both steady-state and time-resolved PL to understand the energy transfer mechanisms between silicon nanocrystals (Si NCs) and Er³⁺ ions mdpi.comaip.org. For example, in erbium chloride silicate (ECS) systems, steady-state PL in the visible and near-infrared ranges is detected using specialized equipment like charge-coupled devices and InGaAs photomultiplier tubes mdpi.com. Time-resolved PL, excited by pulsed lasers, helps in understanding the dynamic processes and decay times of the emitted light mdpi.comaip.orgerbium.nl. Research indicates that Si NCs can act as sensitizers for Er³⁺ emission in silicate matrices, with the PL spectra showing peaks related to both Si NCs and Er³⁺ transitions mdpi.comaip.org. The spectral bandwidths and peak positions can be influenced by the Er:Si ratio and the size of the Si NCs mdpi.com.

    Judd-Ofelt Analysis in this compound Laser Crystals

    The Judd-Ofelt (JO) theory is a powerful semi-empirical model used to analyze the optical properties of rare-earth ions in solid-state matrices, particularly for predicting radiative properties like transition probabilities, branching ratios, and radiative lifetimes rsc.orgscience.govmdpi.com. This analysis is vital for designing laser crystals. For this compound-doped laser crystals, JO analysis allows for the calculation of intensity parameters (Ω₂, Ω₄, Ω₆) from absorption spectra, which then provide insights into the local crystal field and bonding environment around the Er³⁺ ions rsc.orgmdpi.com. These parameters are crucial for understanding the potential for laser action. For example, in Er³⁺-doped BaF₂ crystals, JO analysis has been used to calculate transition probabilities and radiative lifetimes, and to estimate gain parameters for both green and red emissions mdpi.com. Similarly, studies on erbium chelates, which might involve chloride precursors, have used JO analysis to correlate spectral properties with chemical structure and to understand NIR emission at 1534 nm rsc.orgscience.gov. The JO parameters provide a quantitative link between the material's structure and its optical performance, guiding the selection of optimal hosts for Er³⁺-based lasers.

    Concentration Quenching Phenomena in Erbium-Doped Chloride Systems

    Concentration quenching is a significant phenomenon in rare-earth-doped materials where the luminescence intensity decreases at higher dopant concentrations due to non-radiative decay pathways lehigh.edufiberoptics4sale.comresearchgate.net. In Erbium-doped chloride systems, as in other hosts, this quenching can arise from various mechanisms, including cross-relaxation between neighboring Er³⁺ ions and cooperative up-conversion lehigh.edu. When Er³⁺ ions are too close, energy can be non-radiatively transferred between them, leading to a reduction in the desired luminescence. For instance, in erbium-doped chalcohalide glasses, concentration quenching of photoluminescence (PL) has been observed as the erbium content increases nih.gov. Similarly, in Er³⁺-doped TiO₂ composites, PL intensity increases with Er³⁺ concentration up to an optimum level (e.g., 1 wt%), after which it decreases due to quenching scielo.org.mx. In silicate glasses, RE ion solubility is often low, leading to clustering and concentration quenching even at relatively low doping levels, necessitating strategies like co-doping or careful host selection to mitigate these effects aip.orgfiberoptics4sale.com. The onset of quenching is typically observed when the concentration exceeds certain thresholds, such as ~0.4 at.% in some silicate glasses, where Er-Er interactions become dominant erbium.nlfiberoptics4sale.com.

    Coordination Chemistry and Solution Behavior of Erbium Iii Chloride

    Complexation Equilibria in Aqueous and Molten Salt Environments

    The speciation of erbium(III) chloride in solution is highly dependent on the environment, particularly temperature and the nature of the solvent, which can range from aqueous solutions to high-temperature molten salts.

    In aqueous solutions at ambient temperatures, the hydrated Er³⁺ ion is the predominant species. researchgate.netgeologyscience.ru However, as temperature increases, chloride complexes become dominant. researchgate.netgeologyscience.ru Studies using X-ray diffraction on aqueous solutions have shown that at high concentrations, a quasi-crystalline structure governed by inter-ion interactions exists. researchgate.net In more dilute solutions, a water-like structure prevails, though chloride ions still tend to form contact ion pairs rather than a second coordination sphere. researchgate.net

    In molten salt eutectics, such as 3LiCl-2CsCl at 723 K, this compound dissolves and its coordination environment can be probed using absorption spectroscopy. rsc.org The structure and dynamics in these molten salts are key to understanding the properties and reactivity of the system, where coordination chemistry, redox state, and Lewis acidity play critical roles. govinfo.gov Electrochemical studies in molten LiCl-KCl eutectic have determined that the reduction of Er(III) ions to erbium metal occurs in a single step, and the system is quasi-reversible. iaea.org

    The formation of this compound complexes in aqueous solutions has been quantified through spectrophotometric studies at elevated temperatures and pressures. The complexation involves the stepwise addition of chloride ions to the erbium cation, as shown in the following reactions:

    Reaction 1 (β₁): Er³⁺ + Cl⁻ ⇌ ErCl²⁺

    Reaction 2 (β₂): Er³⁺ + 2Cl⁻ ⇌ ErCl₂⁺

    The stability or formation constants (log β) for these complexes indicate they are relatively weak, though their stability increases significantly with temperature. researchgate.netgeologyscience.ru For instance, the first formation constant (β₁) increases by more than an order of magnitude between 100 °C and 250 °C. researchgate.netgeologyscience.ru The free energy associated with the formation of the first complex at lower concentrations is small, highlighting the weakness of the Er-Cl association. acs.org However, high-energy X-ray scattering (HEXS) experiments have confirmed the existence of these weak complexes in solution, quantifying both inner-sphere and outer-sphere coordination. acs.org

    Table 1: Formation Constants for this compound Complexes at Elevated Temperatures

    Temperature (°C) log β₁ (for ErCl²⁺) log β₂ (for ErCl₂⁺)
    100 0.88 ± 0.11 -
    150 1.59 ± 0.12 -
    200 2.34 ± 0.11 2.95 ± 0.34
    250 3.09 ± 0.14 4.12 ± 0.12

    Data sourced from spectrophotometric studies at 100 bars pressure. researchgate.netgeologyscience.ru

    Interaction with Organic and Inorganic Ligands

    This compound readily interacts with a variety of organic and inorganic ligands, leading to the formation of new complexes with distinct properties. These reactions often involve the displacement of water or chloride ligands from the erbium coordination sphere.

    The chloride ligands in erbium(III) complexes can be substituted by other ions. For example, in a N,N-dimethylformamide (DMF) solution, chloride ligands can be replaced by tetrafluoroborate (B81430) (BF₄⁻) anions. optica.org This reaction is driven by the precipitation of sodium chloride, effectively removing chloride from the system and allowing BF₄⁻ to coordinate to the erbium ion. optica.org Similarly, a coordinated chloride ligand can be replaced by an azide (B81097) ion (N₃⁻) upon gentle heating of a methanol (B129727) solution of the complex with an excess of sodium azide, forming a neutral seven-coordinate erbium complex. mdpi.com

    Other studies have demonstrated the formation of various erbium(III) complexes through reactions with N-donor ligands and nitrate (B79036) groups, resulting in coordination numbers of 7, 8, or 10 depending on the specific ligands involved. rsc.orggrafiati.com

    This compound hydrate (B1144303) also reacts with dithiocarbamate (B8719985) ligands. Research has been conducted on the coordination behavior of erbium chloride hydrate with ligands such as diethylammonium (B1227033) diethyldithiocarbamate, leading to the formation of new complex structures. msesupplies.com These interactions are part of a broader field of study involving lanthanide complexes with sulfur-donor ligands. rsc.org

    Chloride Ligand Replacement Reactions in Erbium(III) Complexes

    Role in Edge-Bridged Octahedral M₆ Cluster Compound Synthesis

    This compound and its hydrated form are significant starting materials for the synthesis of novel solid-state compounds, particularly edge-bridged octahedral M₆ cluster compounds. guidechem.comfuncmater.comchemicalbook.com These complex structures, such as CsErTa₆Cl₁₈, are investigated for their electronic and stability properties. guidechem.comfuncmater.comscbt.comthermofisher.com The use of this compound in high-temperature solid-state reactions allows for the incorporation of the erbium ion into intricate cluster frameworks, contributing to the development of new materials with potentially unique magnetic or optical properties.

    Catalytic Mechanisms and Applications of Erbium Iii Chloride in Organic Synthesis

    Stereoselective Synthesis Applications

    Erbium(III) chloride has demonstrated considerable utility in facilitating stereoselective transformations, enabling the efficient synthesis of complex organic molecules with controlled stereochemistry.

    Rapid Stereoselective Synthesis of trans-4,5-Diaminocyclopent-2-enones

    trans-4,5-Diaminocyclopent-2-enones represent a crucial class of synthetic intermediates, frequently found in numerous natural products and bioactive compounds. This compound, often in its hexahydrate form (ErCl₃·6H₂O), has been identified as a highly effective catalyst for the rapid and diastereoselective synthesis of these valuable motifs.

    A notable application involves the reaction between furaldehyde (or 2-furaldehyde) and primary or secondary amines. This transformation, when catalyzed by a small catalytic amount of ErCl₃·6H₂O in environmentally friendly solvents such as ethyl lactate (B86563), proceeds efficiently under mild conditions, often at room temperature and without the need for strictly anhydrous or inert atmospheres mdpi.comacs.orgresearchgate.netalfachemic.comresearchgate.net. This method contrasts with conventional approaches that typically yield lower product quantities and require harsher reaction conditions acs.org. For instance, the synthesis of trans-4,5-dibenzylaminocyclopent-2-enone from furfural (B47365) and dibenzylamine (B1670424) using ErCl₃·6H₂O in ethanol (B145695) has been reported to yield the product in high yield and purity, making it suitable even for introductory laboratory settings researchgate.net. The catalytic system of ErCl₃ in ethyl lactate is recognized for its "greenness," offering a sustainable pathway to these bifunctionalized cyclopentenones acs.orgnih.gov.

    Catalyst Reusability and Green Chemistry Implications of this compound Catalysis

    This compound aligns strongly with the principles of green chemistry due to its inherent characteristics and performance in catalytic processes. Its classification as a green catalyst stems from several key attributes:

    Low Toxicity and Cost-Effectiveness: Compared to many other lanthanide salts and traditional Lewis acids, erbium(III) salts, including ErCl₃, are considered less toxic and more economical, contributing to their appeal in sustainable synthesis mdpi.comalfachemic.comresearchgate.net.

    Mild Reaction Conditions: this compound often facilitates reactions under mild conditions, including ambient temperatures and the absence of strictly anhydrous environments, as seen in the synthesis of trans-4,5-diaminocyclopent-2-enones mdpi.comacs.orgresearchgate.net. This reduces energy consumption and simplifies experimental procedures.

    Compatibility with Alternative Solvents: The catalyst demonstrates good performance in "green" solvents like ethyl lactate, further enhancing its environmental profile acs.orgnih.gov. Its ability to function effectively in the presence of water or in wet conditions in some applications also broadens its applicability in environmentally benign protocols mdpi.com.

    These characteristics position this compound as a valuable and versatile Lewis acid catalyst for a range of organic transformations, promoting efficiency and sustainability in chemical synthesis.

    Advanced Material Science Applications of Erbium Iii Chloride Systems

    Optical Fiber and Amplifier Development

    The incorporation of erbium ions into optical fibers and the subsequent development of fiber amplifiers and lasers have revolutionized telecommunications. Erbium(III) chloride serves as a crucial source material in these processes.

    Dopant for Specialty Silica (B1680970) Optical Fibers

    This compound hexahydrate is employed as a dopant in the fabrication of specialty silica optical fibers sigmaaldrich.comxunlan.net. These doped fibers are fundamental components in optical amplifiers that enable efficient signal transmission over long distances. The presence of Er³⁺ ions within the silica matrix allows for the amplification of light signals at approximately 1.5 µm, a critical wavelength for telecommunications researchgate.netresearchgate.net. The concentration and distribution of erbium dopants, often influenced by the precursor material and fabrication methods, are vital for optimizing fiber performance researchgate.netvu.edu.au. For instance, research into erbium-doped silica fibers has investigated how fabrication processing, such as preform elongation and fiber drawing, can affect the fluorescence lifetime of Er³⁺ ions, a key parameter for laser operation researchgate.netspiedigitallibrary.org.

    Enhancement of Optical Amplifiers and Solid-State Lasers

    Erbium-containing materials are indispensable for integrated photonics, acting as high-gain optical materials for optical amplifiers and coherent light sources in the telecommunications wavelength range hep.com.cn. This compound hexahydrate is utilized in the production of optical amplifiers and lasers, thereby enhancing signal strength over extended distances chemimpex.com. Erbium-doped fiber amplifiers (EDFAs) and erbium-doped fiber lasers (EDFLs) have achieved widespread success, forming the backbone of long-haul telecommunications networks and finding applications in biomedical and sensing environments researchgate.net.

    Research has explored novel erbium compounds to achieve higher Er³⁺ densities, which are necessary for miniaturized integrated photonic applications. For example, erbium chloride silicate (B1173343) (ECS) in nanowire form exhibits a high Er³⁺ density of 1.62 × 10²² cm⁻³ and a long lifetime of up to 1 ms (B15284909), leading to significant signal enhancement (644 dB/cm) and net gain (30 dB/cm) hep.com.cn. Similarly, erbium silicate materials are of great interest for high-optical-gain waveguide amplifiers due to their Er³⁺ concentrations reaching approximately 10²² cm⁻³, an order of magnitude higher than many traditional Er³⁺-doped materials optica.org. These advancements facilitate the development of compact, high-performance devices. For instance, an Er:TFLN (Erbium-doped Thin-Film Lithium Niobate) waveguide amplifier achieved a signal enhancement of 62.76 dB at 1531 nm and an internal net gain of 22.26 dB acs.org.

    Table 1: Performance Metrics of Erbium-Doped Materials for Amplifiers and Lasers

    Material/SystemEr³⁺ Density (cm⁻³)Luminescence Lifetime (ms)Signal Enhancement (dB/cm)Net Gain (dB/cm)Reference
    Erbium Chloride Silicate (ECS) Nanowires1.62 × 10²²up to 164430 hep.com.cn
    Er:LN (Erbium-doped Lithium Niobate)0.72 × 10²⁰~2.3N/AN/A acs.org
    Er:TFLN EDWA (10 cm long)N/AN/A62.76 (at 1531 nm)22.26 acs.org
    Erbium Silicate (general)~10²²N/AHigh optical-gainN/A optica.org
    Perfluorinated Erbium(III) PhosphinatesVaries (x in ErₓY₁₋ₓ)Increases with decreasing xN/AN/A researchgate.net
    Hydrogen-containing Erbium ComplexesN/A> 140 µsN/AN/A researchgate.net

    Thin Film Deposition

    This compound serves as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes for fabricating thin films, particularly erbium oxide (Er₂O₃) films, which are valuable for their dielectric and optical properties.

    Chemical Vapor Deposition Precursors for Erbium Oxide Thin Films

    This compound hexahydrate is utilized as a chemical vapor deposition (CVD) precursor for the fabrication of erbium oxide thin films, often noted for their high dielectric constant sigmaaldrich.comxunlan.net. While specific CVD processes using ErCl₃ for Er₂O₃ are mentioned, research also details ALD processes using other erbium precursors. For instance, atomic layer deposition (ALD) using tris(methylcyclopentadienyl)erbium (B6318717) (Er(CpMe)₃) and water achieved a high growth rate of 1.5 Å per cycle at temperatures between 250–350 °C researchgate.net. Another ALD study using Er(thd)₃ (2,2,6,6-tetramethyl-3,5-heptanedione) and ozone precursors yielded Er₂O₃ films with growth rates of 0.25 Å/cycle on Si(100) and 0.20 Å/cycle on soda lime glass within their respective ALD windows (250–375 °C and 275–350 °C) capes.gov.br. These films were found to be polycrystalline, smooth, and contained low levels of carbon and hydrogen impurities capes.gov.br. The general principle of CVD involves heating precursor chemicals, evaporating them, and transporting them with a carrier gas to a reactor where a reaction deposits a film onto a substrate .

    Table 2: Erbium Oxide Thin Film Deposition Parameters using ALD

    PrecursorsSubstrateDeposition Temperature (°C)Growth Rate (Å/cycle)Film PropertiesReference
    Er(CpMe)₃ and H₂OSi(100), Glass250–3501.5Smooth, uniform, low C/H impurities researchgate.net
    Er(thd)₃ and OzoneSi(100)250–3750.25Polycrystalline, smooth, low C/H/F impurities capes.gov.br
    Er(thd)₃ and OzoneSoda lime glass275–3500.20Polycrystalline, smooth, low C/H/F impurities capes.gov.br

    Advanced Luminescent Materials Development

    This compound is instrumental in synthesizing novel hybrid materials that exhibit enhanced luminescent properties, particularly in the infrared spectrum.

    Hybrid Erbium Bis(pentafluorophenyl)phosphinate with Long-Lived Infrared Luminescence

    This compound hexahydrate is used in the fabrication of hybrid Erbium bis(pentafluorophenyl)phosphinate, a material noted for its long-lived infrared luminescence sigmaaldrich.comxunlan.net. This class of compounds, including perfluorinated organic erbium(III) phosphinates such as Er(x)Y(1-x)[(p-CF₃-C₆F₄)₂PO₂]₃, has demonstrated extended lifetimes for the Er³⁺ ⁴I₁₃/₂ → ⁴I₁₅/₂ emission at approximately 1540 nm researchgate.net. The luminescence lifetime in these perfluorinated compounds has been observed to increase with decreasing erbium concentration (x) researchgate.net. Further research into related erbium complexes, synthesized via click chemistry from erbium(III) bis(perfluoro-4-azidophenyl)phosphinate, has reported 1.5 µm emission lifetimes exceeding 140 µs researchgate.net. The study of these materials aims to understand the nonradiative de-excitation mechanisms and optimize their performance for optical applications researchgate.net.

    Table 3: Luminescence Properties of Erbium Bis(pentafluorophenyl)phosphinate and Related Hybrids

    Material/SystemEmission Wavelength (nm)Luminescence Lifetime (µs/ms)Key ObservationReference
    Erbium bis(pentafluorophenyl)phosphinate (general)Infrared (e.g., 1540 nm)Long-livedUnusually long-lived infrared luminescence; lifetime increases with decreasing Er concentration. sigmaaldrich.comxunlan.netresearchgate.net
    Er(x)Y(1-x)[(p-CF₃-C₆F₄)₂PO₂]₃~1540Increases with decreasing xLong lifetime for Er³⁺ ⁴I₁₃/₂ → ⁴I₁₅/₂ emission; studied for nonradiative de-excitation mechanisms. researchgate.net
    Er[(p-CF₃C₆F₄)₂PO₂]₃1,545N/APhotoinduced luminescence; decay mediated by erbium–erbium energy migration. researchgate.net
    Hydrogen-containing Erbium Complexes (from Er(III) bis(perfluoro-4-azidophenyl)phosphinate)1.5> 140 µsLongest reported lifetimes for Er 1.5 μm emission in these types of complexes. researchgate.net

    Compound Names:

    this compound

    this compound hexahydrate

    Erbium trichloride (B1173362) hexahydrate

    Erbium(3+) trichloride hexahydrate

    Erbium oxide

    Erbium chloride silicate (ECS)

    Erbium-doped silica

    Ytterbium-doped silica

    Erbium-doped Lithium Niobate (Er:LN)

    Erbium-doped Thin-Film Lithium Niobate (Er:TFLN)

    Erbium silicate

    Erbium-Yb silicate

    Erbium bis(pentafluorophenyl)phosphinate

    Perfluorinated organic erbium(III) phosphinates

    Er(x)Y(1-x)[(p-CF₃-C₆F₄)₂PO₂]₃

    Erbium(III) bis(perfluoro-4-azidophenyl)phosphinate

    Erbium(III) bis(perfluoro-p-tolyl)phosphinate

    Tris(tetrakis(pentafluorophenyl) imidodiphosphinato)erbium(III) [Er(F₂₀TPIP)₃]

    Phosphor Production for Display Technologies

    This compound is instrumental in the synthesis of phosphors, materials capable of emitting light when excited. Specifically, its incorporation into upconversion phosphors is highly sought after for advanced display technologies researchgate.netoptica.org. Upconversion luminescence (UCL) is a process where a material absorbs lower-energy photons (typically in the infrared region) and re-emits them as higher-energy photons (in the visible or ultraviolet spectrum) researchgate.netoptica.org. This phenomenon is critical for displays that require efficient conversion of excitation light into visible emission. Research has demonstrated the successful application of erbium-doped phosphors, synthesized using this compound as a precursor, in display materials rsc.org. For instance, erbium-doped scandium phosphate (B84403) (ScPO₄:Yb/Er) microparticles have been specifically cited for their potential in display applications, showcasing the compound's utility in creating novel luminescent materials for visual interfaces rsc.org. The ability to tune emission colors and achieve high luminescence efficiency makes these erbium-based phosphors promising for next-generation display systems.

    Nanomaterials Development

    The unique electronic structure of Erbium(III) ions, accessible through precursors like this compound, enables the creation of sophisticated nanomaterials with tailored photonic and energy transfer capabilities.

    Erbium-Doped Nanoparticles for Photonic and Energy Transfer Applications

    This compound is a key precursor in the synthesis of various erbium-doped nanoparticles (UCNPs) that exhibit remarkable photonic properties and efficient energy transfer mechanisms researchgate.netaip.orgacs.org. These nanoparticles are designed to absorb near-infrared (NIR) light and emit visible light through the upconversion process researchgate.netresearchgate.netacs.org. This capability is leveraged in numerous applications, including biological imaging, sensing, and advanced optical devices researchgate.netacs.org.

    Research has explored the use of this compound in synthesizing UCNPs with different host matrices, such as ceria, silicate, borate (B1201080), and vanadate (B1173111) researchgate.netaip.orgresearchgate.net. For example, erbium-doped ceria nanoparticles (EDC NPs) synthesized using this compound can simultaneously perform both up-conversion and down-conversion, making them versatile for applications like solar cells and bio-imaging researchgate.net. Erbium-doped vanadate (GdVO₄:Er³⁺/Yb³⁺) synthesized from this compound and Yttthis compound exhibits characteristic green and red emissions upon excitation at 980 nm, demonstrating efficient energy transfer crucial for photonic applications aip.org. Furthermore, erbium-chloride-silicate nanowires have shown promise in enhancing signal output for photonic applications researchgate.net. The precise control over nanoparticle composition and structure, facilitated by precursors like this compound, allows for the fine-tuning of energy transfer pathways and emission characteristics, leading to improved performance in photonic devices and energy transfer systems optica.orgaip.orgresearchgate.net.

    Table 1: Key Luminescent Properties of this compound-Derived Nanomaterials

    Nanomaterial TypeHost MatrixKey Luminescent FeatureApplication AreaReference
    Upconversion Nanoparticles (UCNPs)Ceria (CeO₂)Upconversion and Down-conversionSolar cells, Bio-imaging researchgate.net
    UCNPsSilicateUpconversion, Signal enhancementPhotonic applications researchgate.net
    UCNPsBorateUpconversion fluorescence emissionNear-infrared photodetection, Photonic devices researchgate.net
    UCNPsVanadate (GdVO₄)Upconversion (NIR to visible), Green and Red emissionsPhotonic devices, Lasers aip.org
    UCNPsOxyfluorideUpconversion photoluminescence (UCPL), Multicolor emissionTransparent films for optical devices acs.org
    Erbium(III) ComplexesTetrafluoroborate (B81430)Upconversion luminescence (UCL)Luminescent devices, Flexible displays optica.orgresearchgate.net

    Specialty Glass and Ceramic Enhancements

    This compound, and its derived oxide form (Er₂O₃), significantly contribute to enhancing the optical quality and thermal stability of specialty glasses and ceramics mx-rareearth.comresearchgate.net. In the glass industry, erbium compounds are utilized as additives to improve material properties and impart specific functionalities.

    Optical Quality and Thermal Stability Improvements in Glass and Ceramics

    The incorporation of erbium compounds into glass matrices can lead to substantial improvements in optical quality, including enhanced light transmission efficiency and reduced light scattering mx-rareearth.com. Erbium oxide, for instance, is known for its excellent optical properties and is used in manufacturing high-quality optical devices such as lasers and fiber amplifiers mx-rareearth.com. Furthermore, erbium compounds can enhance the thermal stability of glass, making it more resistant to corrosion and extending its service life mx-rareearth.com. Research has investigated the effects of erbium doping on the thermal stability and optical properties of various glass systems, such as bismuth borate glasses researchgate.net. In ceramics, erbium oxide is employed in glazes, where it can reduce the melting point and viscosity of the glaze, promoting uniform adherence to the ceramic surface and resulting in a fine glaze layer mx-rareearth.com. The inherent thermal stability of erbium compounds also makes them suitable for high-temperature applications mx-rareearth.com.

    Table 2: Improvements in Glass and Ceramic Properties via Erbium Compounds

    Material TypeProperty EnhancedErbium Compound UsedApplication AreaReference
    GlassOptical Quality, Light Transmission, FluorescenceEr₂O₃Lasers, Fiber amplifiers, Spectrometers mx-rareearth.com
    GlassThermal Stability, Corrosion ResistanceEr₂O₃Specialty glassware, Optical devices mx-rareearth.com
    GlassOptical properties, Thermal stabilityEr₂O₃, ErCl₃Optical devices, Lasers researchgate.net
    Ceramic GlazeMelting point reduction, Fluidity, Surface finishEr₂O₃Decorative ceramics, Tableware mx-rareearth.com

    Solid-State Device Integration for Electronics and Photonics

    This compound-based materials are critical for the integration into various solid-state devices, particularly in the fields of electronics and photonics, where their unique optical properties are exploited. The characteristic emission of Erbium(III) ions around 1.5 µm is highly significant for telecommunications, aligning with the third telecommunications window researchgate.netunesp.br.

    Research has focused on integrating erbium-doped nanomaterials and compounds into semiconductor platforms to create advanced optoelectronic devices. For example, hybrid photodetectors incorporating erbium chloride borate nanobelts have demonstrated spectral sensitivity extension into the near-infrared region, crucial for communication bands researchgate.net. Erbium-doped perovskite materials are being developed as promising candidates for photonic devices operating at telecommunication wavelengths due to their efficient luminescence and long excited-state lifetimes researchgate.net. Furthermore, the integration of erbium-doped materials into silicon photonics is an active area of research, aiming to achieve efficient light emission for silicon-based integrated photonic circuits researchgate.net. Erbium-doped aluminum oxide (Al₂O₃), synthesized using this compound, shows potential for optical amplifier devices operating at the third telecommunications window, owing to its excellent mechanical properties and transparency across a wide spectral range unesp.br. These advancements underscore the role of this compound in developing next-generation solid-state devices for high-speed data transmission, sensing, and advanced optical functionalities.

    Table 3: Performance Metrics in Erbium-Enhanced Solid-State Devices

    Device TypeErbium Component/PrecursorKey Performance MetricOperating Wavelength/ConditionReference
    Hybrid PhotodetectorErCl₃ borate nanobeltsSpectral sensitivity extension to 1.5 µmNear-infrared (communication band) researchgate.net
    UCNPs/Si-PDUCNPs (Er³⁺ doped)Detectivity: 6.15 × 10¹² Jones, Response speed: 0.4 ms1.5 µm illumination researchgate.net
    Perovskite (Er³⁺-doped)Er³⁺ ions in CsPbCl₃Quantum yield: ~6%, Lifetime: ~3 msTelecommunication wavelengths researchgate.net
    Optical Amplifier DeviceErCl₃-doped Al₂O₃Emission at ~1.53 µm (⁴I₁₃/₂ → ⁴I₁₅/₂ transition)Third telecommunications window unesp.br
    Integrated PhotonicsEr-doped materialsEfficient light emission for silicon-based circuitsVarious (e.g., NIR) researchgate.net

    Mentioned Compounds:

    this compound (ErCl₃)

    Erbium(III) oxide (Er₂O₃)

    Yttthis compound (YbCl₃)

    Erbium(III) ions (Er³⁺)

    Ytterbium(III) ions (Yb³⁺)

    Holmium(III) ions (Ho³⁺)

    Thulium(III) ions (Tm³⁺)

    Samarium(III) (Sm³⁺)

    Europium(III) (Eu³⁺)

    Dysprosium(III) (Dy³⁺)

    Terbium(III) (Tb³⁺)

    Erbium chloride silicate nanowires

    Erbium chloride borate nanobelts

    Erbium-doped ceria nanoparticles (EDC NPs)

    Erbium-doped vanadate (GdVO₄:Er³⁺/Yb³⁺)

    Erbium-doped scandium phosphate (ScPO₄:Yb/Er)

    Erbium-doped aluminum oxide (Al₂O₃)

    this compound hexahydrate

    Erbium-doped perovskite

    Erbium-doped Yttrium fluoride (B91410) (YF₃:Yb³⁺, Er³⁺)

    Electrochemical Investigations and Applications of Erbium Iii Chloride

    Redox Behavior of Erbium(III) Ions in Molten Salt Media

    The electrochemical reduction of Erbium(III) ions (Er(III)) in molten salt electrolytes is a fundamental process that underpins many of its applications. Studies typically employ techniques such as cyclic voltammetry, chronopotentiometry, and chronoamperometry to elucidate the reaction mechanisms and kinetic parameters.

    Electrochemical Reduction to Elemental Erbium (Er(0))

    The reduction of Er(III) ions to elemental erbium (Er(0)) in molten chloride salts, such as the LiCl–KCl eutectic, generally proceeds as a single-step process involving the transfer of three electrons. This reaction can be represented as:

    Er³⁺ + 3e⁻ → Er(0)

    This three-electron transfer process has been consistently observed across various studies using different electrode materials, including tungsten (W), molybdenum (Mo), and aluminum (Al) researchgate.netrsc.orgrsc.orgresearchgate.net. The electrocrystallization of erbium metal often plays a role in the electrodeposition process, with nucleation and growth mechanisms being investigated iaea.orgosti.gov.

    Determination of Diffusion Coefficients for Er(III) Ions

    Understanding the mass transport of Er(III) ions to the electrode surface is critical for controlling electrochemical reactions. The diffusion coefficient (D) quantifies this transport. Studies have determined the temperature dependence of the diffusion coefficient for Er(III) ions in molten LiCl–KCl eutectic. While specific D values at particular temperatures are not always detailed in accessible abstracts, the activation energy for the diffusion process is frequently reported.

    ParameterValueTemperature Range (K)Electrode MaterialReference
    Activation Energy for Diffusion (Ea)33.38 kJ·mol⁻¹Not specifiedMo rsc.org
    Activation Energy for Diffusion (Ea)35.575 kJ·mol⁻¹Not specifiedMo rsc.org
    Activation Energy for Diffusion (Ea)40.8 ± 1.4 kJ·mol⁻¹683–813Mo iaea.orgosti.gov

    The temperature dependence of the diffusion coefficient is typically expressed by an Arrhenius-type equation, where the activation energy is a key parameter.

    Calculation of Apparent Standard Potentials and Gibbs Free Energy of Formation

    The electrochemical behavior of Er(III) also involves the determination of its redox potentials. The apparent standard potential (E) for the Er(III)/Er(0) redox couple and the apparent Gibbs free energy of formation (ΔG) for Erbium compounds are calculated using techniques like open-circuit chronopotentiometry researchgate.netiaea.orgosti.gov. These thermodynamic parameters provide insights into the stability and reactivity of erbium species in molten salt environments. For instance, standard Gibbs energies of formation for Erbium-Aluminum intermetallic compounds, such as ErAl₃, have been estimated researchgate.net. While the specific numerical values for the apparent standard potentials and Gibbs free energies of formation for Erbium(III) chloride itself are determined in these studies, they are not detailed in the provided snippets.

    Electrodeposition and Alloy Formation

    Erbium can be electrodeposited from molten salts, often forming alloys with reactive cathode materials. This process is valuable for material synthesis and separation technologies.

    Electrochemical Formation of Erbium-Copper Intermetallic Compounds (e.g., Cu₅Er, Cu₂Er, CuEr)

    The formation of intermetallic compounds between erbium and reactive cathode materials like copper (Cu) is a significant area of research. Studies have investigated the electrochemical behavior of Erbium(III) and its extraction on copper electrodes in LiCl–KCl melts, indicating the potential for forming Erbium-Copper alloys ustb.edu.cnchemrxiv.org. While specific intermetallic phases like Cu₅Er, Cu₂Er, or CuEr are not explicitly detailed for Erbium-Copper systems in the provided snippets, the general principle of forming RE–Cu alloys through electrodeposition in molten salts is well-established for other rare earth elements researchgate.netustb.edu.cn. These alloys are formed by controlling the deposition potential and the composition of the molten salt electrolyte.

    Other reactive cathode materials, such as aluminum (Al), gallium (Ga), and indium (In), have also been shown to form intermetallic compounds with erbium, including ErAl₃ researchgate.net, Er–Ga alloys rsc.orgrsc.org, and In₃Er researchgate.net.

    Underpotential Deposition Phenomena of Erbium

    Underpotential deposition (UPD) refers to the deposition of a metal onto a foreign substrate at potentials more positive than its equilibrium reduction potential. This phenomenon is observed when there is a strong interaction between the depositing metal and the substrate, leading to enhanced interfacial capacitance or the formation of specific alloy phases ustb.edu.cn.

    While direct studies on Erbium's underpotential deposition are not explicitly detailed in the provided snippets, research on other rare earth elements, such as Samarium (Sm), has demonstrated UPD on reactive electrodes like aluminum, nickel, copper, and zinc in molten LiCl–KCl melts. The depolarization effect of these reactive electrodes plays a crucial role in enabling UPD. It is plausible that similar phenomena occur for Erbium under appropriate electrochemical conditions, driven by favorable interactions with specific cathode materials.

    Compound List:

    this compound (ErCl₃)

    Erbium (Er)

    Erbium-Copper intermetallic compounds

    Erbium-Aluminum intermetallic compounds (e.g., ErAl₃)

    Erbium-Gallium intermetallic compounds (e.g., Er–Ga alloys)

    Erbium-Indium intermetallic compounds (e.g., In₃Er)

    Copper (Cu)

    Aluminum (Al)

    Gallium (Ga)

    Indium (In)

    Tungsten (W)

    Molybdenum (Mo)

    Samarium (Sm)

    Samarium-Aluminum intermetallic compounds

    Samarium-Nickel intermetallic compounds

    Samarium-Copper intermetallic compounds

    Samarium-Zinc intermetallic compounds

    Nickel (Ni)

    Zinc (Zn)

    Lithium chloride (LiCl)

    Potassium chloride (KCl)

    Theoretical and Computational Approaches to Erbium Iii Chloride Systems

    Quantum Chemical Calculations of Electronic Structure

    Quantum chemical calculations are instrumental in elucidating the intricate electronic structure of Erbium(III) chloride, especially considering the relativistic effects inherent to heavy elements like Erbium. Density Functional Theory (DFT) and ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) coupled with N-Valence Electron Perturbation Theory (NEVPT2), are frequently employed mdpi.comacs.orgacs.orgresearchgate.netresearchgate.netnih.govaip.orgucc.ieacademie-sciences.frresearchgate.net. These calculations aim to determine electron configurations, orbital energies, bonding characteristics, and the influence of spin-orbit coupling.

    Relativistic effects, often accounted for using the Douglas-Kroll-Hess (DKH) Hamiltonian mdpi.comacs.orgresearchgate.netacademie-sciences.fr, are crucial for accurately describing the electronic properties of Erbium due to its high atomic number. These calculations can predict properties such as magnetic coupling constants mdpi.com and the electronic distribution within the molecule mdpi.comresearchgate.net. For instance, studies on Erbium complexes have utilized these methods to understand the electronic structure and its impact on magnetic anisotropy acs.orgresearchgate.netnih.govmdpi.com. The accurate modeling of these effects is vital for predicting the behavior of Er³⁺ ions in various chemical environments.

    Molecular Dynamics Simulations of Coordination Environments

    Molecular Dynamics (MD) simulations, including ab initio molecular dynamics (AIMD) and quantum mechanical charge field (QMCF-MD) simulations, are employed to investigate the structural and dynamical properties of Erbium(III) ions in different environments, particularly in aqueous solutions and molten salts researchgate.netornl.govscispace.comrsc.orgnih.govacs.orgpsu.eduresearchgate.netnih.govaip.orgarxiv.org. These simulations provide insights into the coordination numbers, ligand exchange rates, and the dynamic behavior of the first and second hydration shells around the Er³⁺ ion.

    Studies have shown that in aqueous solutions, Erbium(III) ions typically exhibit a mixture of coordination numbers, often 8 and 9, with ligand exchange occurring on the picosecond timescale researchgate.net. The strength of the Er-ligand bond is found to be lower than that of trivalent transition metal ions but higher than for lighter lanthanides researchgate.net. In molten salts, such as molten ErCl₃, XRD and MD simulations have been used to characterize the local structure and interionic distances, revealing details about the coordination environment of Erbium and chloride ions scispace.comnih.govresearchgate.net. For example, in molten ErCl₃, analysis of X-ray diffraction data and MD simulations helps to understand the arrangement of ions and their interactions nih.govresearchgate.net. Furthermore, computational studies are used to model the behavior of Er³⁺ in glassy matrices, revealing its local environment and coordination numbers, which are critical for optical applications psu.edu.

    Modeling of Optical and Luminescent Properties

    The characteristic optical and luminescent properties of Erbium(III) compounds, particularly their f-f transitions, are extensively modeled using computational techniques. These methods aim to predict absorption and emission spectra, energy levels, and quantum yields, which are crucial for applications in lasers, fiber optics, and phosphors.

    Ab initio calculations, often combined with crystal field theory, are used to model the energy levels and transitions of Er³⁺ ions within various ligand fields researchgate.netresearchgate.netaip.orgmdpi.comacs.orgmdpi.comchemrxiv.orgresearchgate.netfrontiersin.org. These calculations help to understand the mechanisms behind luminescence, including the contribution of covalent bonding and ligand-metal interactions to the intensity of f-f transitions researchgate.net. For instance, studies have investigated the red-to-green upconversion luminescence intensity ratio in Er³⁺-doped materials by analyzing energy transfer processes and radiative transitions mdpi.comfrontiersin.org. Computational modeling also helps in understanding how different matrices or ligand environments can influence luminescence properties, such as quenching effects by water molecules mdpi.commdpi.com. The prediction of band gap energies and optical absorption spectra is also achieved through DFT calculations, as seen in studies of novel perovskite materials researchgate.net.

    Computational Studies of Catalytic Reaction Pathways

    While this compound itself is not typically a primary catalyst in many reactions, computational studies can explore its potential role or the role of Erbium-containing complexes in catalysis. Density Functional Theory (DFT) is a primary tool for investigating reaction mechanisms, transition states, and activation energies for specific chemical transformations researchgate.netarxiv.orgeurekalert.orgtohoku.ac.jpuzh.chmit.edu.

    For example, DFT calculations have been used to understand how Erbium doping in metal oxides can influence catalytic activity, such as in the oxygen evolution reaction (OER). These studies reveal that Erbium incorporation can create active sites and defects, alter oxidation states (e.g., Co³⁺/Co²⁺ ratio), and promote covalent interactions that optimize intermediate adsorption, thereby enhancing catalytic performance researchgate.neteurekalert.orgtohoku.ac.jp. Computational modeling can also shed light on reaction pathways involving Erbium complexes, such as in the synthesis of materials or the study of ion migration, as seen in studies of chloride-ion migration in Erbium oxychloride rsc.org. The general approach involves mapping out reaction intermediates and transition states to understand the energetic landscape of a catalytic process arxiv.orguzh.ch.


    Q & A

    Q. What are the optimal conditions for synthesizing anhydrous Erbium(III) chloride (ErCl₃) from its oxide?

    Anhydrous ErCl₃ can be synthesized by reacting Er₂O₃ with excess ammonium chloride (NH₄Cl) under vacuum. The intermediate (NH₄)₃ErCl₆ is thermally decomposed at elevated temperatures to yield pure ErCl₃, avoiding hydrolysis byproducts like ErOCl. This method ensures high purity by eliminating residual ammonia and HCl gas .

    Q. What safety protocols are critical when handling hygroscopic this compound?

    ErCl₃ is hygroscopic and requires storage in airtight containers under dry, inert atmospheres. Use gloves (EN 374 standard), protective eyewear (EN 166), and lab coats to prevent skin/eye contact. Work in fume hoods to avoid inhalation of dust, and clean spills with dry methods to prevent aqueous reactions .

    Q. How does the hydration state of ErCl₃ affect its physicochemical properties?

    The hexahydrate (ErCl₃·6H₂O) forms pink monoclinic crystals with octa-coordinated Er³⁺ ions, while the anhydrous form adopts a violet AlCl₃-type monoclinic structure. Hydration impacts solubility, thermal stability, and reactivity—critical for applications like optical materials synthesis .

    Advanced Research Questions

    Q. How can researchers reconcile discrepancies in reported toxicity data for ErCl₃?

    Limited toxicological data (e.g., skin/eye irritation classifications under EU CLP) necessitate standardized in vitro assays (e.g., OECD 439 for skin corrosion) and environmental fate studies. Cross-referencing lanthanide toxicity models and conducting dose-response analyses are recommended .

    Q. What spectroscopic techniques are most effective for characterizing ErCl₃'s coordination chemistry?

    X-ray diffraction (XRD) resolves crystal structures, while Raman and FT-IR spectroscopy identify Er–Cl and Er–O vibrational modes. Photoluminescence spectroscopy quantifies 4f–4f transitions (e.g., ⁴I₁₃/₂ → ⁴I₁₅/₂) for optical applications .

    Q. What experimental approaches mitigate hazardous decomposition products when heating ErCl₃ hydrates?

    Heating ErCl₃·6H₂O under chlorine or HCl atmospheres prevents formation of ErOCl or Er₂O₃. Controlled pyrolysis (e.g., TGA-DSC under inert gas) monitors mass loss and exothermic events to optimize decomposition pathways .

    Q. How can ErCl₃ synthesis be optimized for high-purity optoelectronic applications?

    Purification via recrystallization in ethanol-HCl mixtures removes impurities like Ca²⁺ or Fe³⁺. High-vacuum sublimation at 800–900°C further enhances purity (>99.999%), critical for laser-grade Er³⁺ doping in fiber amplifiers .

    Q. What methodologies quantify Er³⁺ ion leaching in environmental matrices?

    Inductively coupled plasma mass spectrometry (ICP-MS) with isotopic dilution tracks Er³⁺ release. Simulated environmental systems (e.g., soil column studies) assess mobility, while chelating agents like EDTA mitigate bioaccumulation risks .

    Contradiction Analysis and Methodological Guidance

    Q. How should conflicting data on ErCl₃’s reactivity with organic ligands be addressed?

    Discrepancies in ligand coordination studies (e.g., ErCl₃ + EDTA) may arise from solvent polarity or pH variations. Systematic titration (UV-Vis monitoring) under controlled conditions (e.g., anhydrous DMF vs. aqueous media) clarifies stability constants .

    Q. What strategies validate ErCl₃’s role in enhancing nickel electrode performance?

    Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry compare oxygen evolution overpotentials in Er₂O₃-doped vs. undoped electrodes. Surface characterization via SEM-EDS confirms Er³⁺ incorporation and oxide layer homogeneity .

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